N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is a complex organic compound that combines the structural features of benzenesulfonyl and tetrahydroquinoline moieties
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial activity against gram-positive and gram-negative pathogens .
Biochemical Pathways
Similar compounds have been suggested to interact with enzymes involved in bacterial membrane synthesis, such as d-glutamic acid-adding enzyme (murd) and n-acetylglucosamine-1-phophate-uridyltransferase (glmu) .
Result of Action
Action Environment
The action of similar compounds suggests that they may be effective in a variety of environments due to their broad-spectrum antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide typically involves multiple steps. One common method includes the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is followed by the coupling of the resulting intermediate with 3-methoxybenzoyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Iodosobenzene (PhIO), 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines or alcohols.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
1-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the benzenesulfonyl and tetrahydroquinoline moieties but lacks the methoxybenzamide group.
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is unique due to the presence of the methoxybenzamide group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-9-5-7-18(15-20)23(26)24-19-13-12-17-8-6-14-25(22(17)16-19)30(27,28)21-10-3-2-4-11-21/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZWITYJXZNIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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